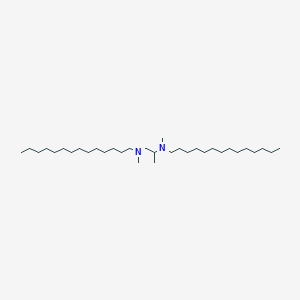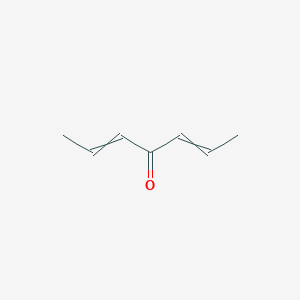
Hepta-2,5-dien-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hepta-2,5-dien-4-one, also known as 2,5-heptadien-4-one, is an organic compound with the molecular formula C7H10O. It is a conjugated diene with a ketone functional group, making it an interesting subject for various chemical studies. The compound is characterized by its unique structure, which includes two double bonds separated by a single bond, and a ketone group at the fourth carbon position.
Preparation Methods
Synthetic Routes and Reaction Conditions: Hepta-2,5-dien-4-one can be synthesized through several methods. One common approach involves the self-condensation of acetone, which produces phorone (2,6-dimethyl-2,5-heptadien-4-one) as an intermediate . This intermediate can then be further processed to obtain this compound. Another method involves the reaction of appropriate dienes with specific catalysts to achieve the desired structure .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions using readily available starting materials such as acetone. The process may include steps like distillation and purification to ensure the final product’s purity and quality .
Chemical Reactions Analysis
Types of Reactions: Hepta-2,5-dien-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone group into an alcohol.
Substitution: The compound can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various catalysts and reagents can be employed depending on the desired substitution.
Major Products Formed: The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically produces alcohols .
Scientific Research Applications
Hepta-2,5-dien-4-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying conjugated dienes.
Biology: The compound’s reactivity makes it useful in biochemical studies, particularly in understanding enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its effects on various biological targets.
Industry: this compound is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism by which hepta-2,5-dien-4-one exerts its effects involves its conjugated diene structure, which allows it to participate in various chemical reactions. The compound can interact with molecular targets through electrophilic and nucleophilic addition reactions. These interactions can lead to the formation of new chemical bonds and the alteration of existing ones, affecting the compound’s overall reactivity and function .
Comparison with Similar Compounds
2,5-Heptadiene: Similar in structure but lacks the ketone functional group.
2,6-Dimethyl-2,5-heptadien-4-one (Phorone): An industrially important diene with additional methyl groups.
2,4-Heptadien-1-ol: Contains an alcohol group instead of a ketone
Uniqueness: Hepta-2,5-dien-4-one’s unique combination of a conjugated diene system and a ketone functional group sets it apart from other similar compounds. This structure provides distinct reactivity patterns and makes it a valuable compound for various chemical and industrial applications .
Properties
CAS No. |
105645-97-4 |
|---|---|
Molecular Formula |
C7H10O |
Molecular Weight |
110.15 g/mol |
IUPAC Name |
hepta-2,5-dien-4-one |
InChI |
InChI=1S/C7H10O/c1-3-5-7(8)6-4-2/h3-6H,1-2H3 |
InChI Key |
XQBYLOYJNLQCLU-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC(=O)C=CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



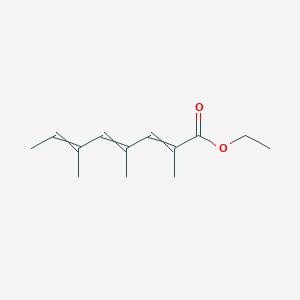
![5-Hydroxy-4-oxo-4,6-dihydro-1H-pyrrolo[2,3-f]quinoline-2,7-dicarboxylic acid](/img/structure/B14341489.png)
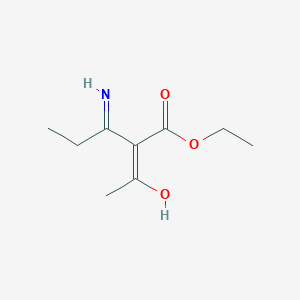
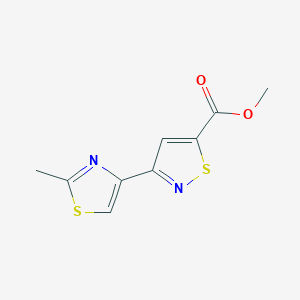

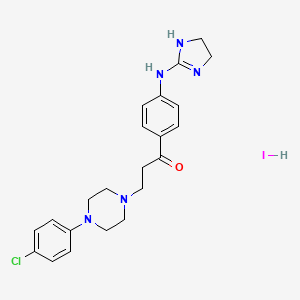
![4-[6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-3-hydroxy-2-methyloxan-4-yl]morpholine-3-carbonitrile](/img/structure/B14341514.png)
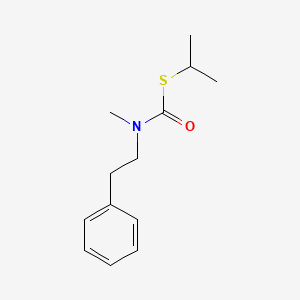
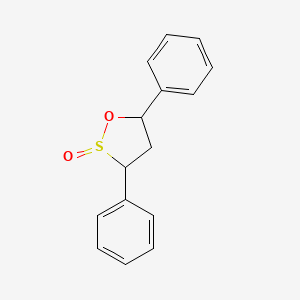
![(2R)-2-[4-[(6-Chloro-2-quinoxalinyl)oxy]phenoxy]propanoyl chloride](/img/structure/B14341544.png)
![2,4,8,10-Tetramethyl-3,9-dioxapentacyclo[6.4.0.02,7.04,11.05,10]dodecane-6,12-diol](/img/structure/B14341556.png)

